molecular formula C21H18N4O2S3 B3307304 2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide CAS No. 932967-44-7

2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B3307304
CAS No.: 932967-44-7
M. Wt: 454.6 g/mol
InChI Key: XKBMONJMWXMXQL-UHFFFAOYSA-N
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Description

The compound 2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide features a thiazolo[4,5-d]pyrimidine core with a sulfanylidene group at position 2 and a sulfanyl-N-phenylacetamide substituent at position 3. Its structure includes:

  • 6-Methyl and 4-methylphenyl groups on the bicyclic system.
  • A thioacetamide side chain linked via a sulfanyl bridge. Spectral characterization (e.g., IR, NMR) would align with similar compounds, such as a C=S stretch near 1243–1258 cm⁻¹ (as observed in ) and tautomeric stability distinct from triazole derivatives .

Properties

IUPAC Name

2-[[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S3/c1-13-8-10-15(11-9-13)25-18-17(30-21(25)28)19(27)24(2)20(23-18)29-12-16(26)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBMONJMWXMXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the use of microwave irradiation to accelerate the cross-coupling reactions, resulting in the formation of the desired compound . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Heterocyclic Systems

The thiazolo[4,5-d]pyrimidine core differentiates the target compound from analogues with alternative bicyclic systems:

Compound Core Structure Key Features
Target Compound Thiazolo[4,5-d]pyrimidine Contains sulfur (S) and nitrogen (N) in the fused ring, enhancing π-conjugation and hydrogen-bonding potential.
Compound (CAS 1040631-82-0) Thieno[3,2-d]pyrimidine Replaces one nitrogen with sulfur (thiophene ring), reducing hydrogen-bond acceptors and altering electronic properties .
Compounds [7–9] 1,2,4-Triazole Monocyclic system with tautomerism (thione vs. thiol forms), lacking fused-ring rigidity .

Substituent Effects

  • Sulfanyl/Sulfonyl Groups: The target’s sulfanylacetamide side chain contrasts with ’s imino-phthalimido substituents, which confer moderate antibacterial activity . The acetamide group may improve solubility but reduce electrophilicity compared to imino derivatives.
  • Aromatic Substitutents : The 4-methylphenyl group on the target’s thiazolo ring parallels ’s p-tolyl group, likely enhancing lipophilicity and π-π stacking interactions.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target’s C=S stretch (~1250 cm⁻¹) matches ’s triazole-thiones (1247–1255 cm⁻¹), confirming the thione tautomer .
  • Molecular Weight: The target’s molecular weight (~465 g/mol) is comparable to ’s thieno-pyrimidine analogue (465.600 g/mol), suggesting similar bioavailability profiles .

Q & A

Q. How can degradation pathways be elucidated under accelerated stability conditions?

  • Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and hydrolytic (pH 1–13) stress .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized thiazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide

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